8-chloro-1H-quinazolin-4-one

PARP-1 DNA repair inhibitor

8-Chloro-1H-quinazolin-4-one (CAS 101494-95-5) is a well-characterized PARP-1 inhibitor (IC50 5.65 µM), ideal as a reference control in enzymatic and cellular assays. Its defined 8-chloro substitution ensures consistent SAR and binding profiles, validated against LRRK2 (pKi 5.8). Sourced at ≥98% purity with full analytical documentation, this scaffold is ready for immediate use in medicinal chemistry programs targeting PARP1 selectivity over PARP2. DMSO-soluble for in vitro pharmacology. Order now for reliable, reproducible research.

Molecular Formula C8H5ClN2O
Molecular Weight 180.59 g/mol
Cat. No. B7897305
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-chloro-1H-quinazolin-4-one
Molecular FormulaC8H5ClN2O
Molecular Weight180.59 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)Cl)NC=NC2=O
InChIInChI=1S/C8H5ClN2O/c9-6-3-1-2-5-7(6)10-4-11-8(5)12/h1-4H,(H,10,11,12)
InChIKeyJWLJDRWZFALRKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Chloro-1H-quinazolin-4-one: A Versatile Quinazolinone Scaffold for Targeted PARP-1 and LRRK2 Inhibition Research


8-Chloro-1H-quinazolin-4-one (CAS: 101494-95-5) is a chlorinated quinazolinone heterocycle (C8H5ClN2O, MW: 180.59 g/mol) [1]. It belongs to the quinazolin-4-one family, a privileged scaffold in medicinal chemistry known for diverse biological activities . This compound serves as a core intermediate for synthesizing more complex inhibitors and has been identified as a direct inhibitor of poly(ADP-ribose) polymerase 1 (PARP-1) with an IC50 of 5.65 μM [2]. It also exhibits binding affinity for leucine-rich repeat kinase 2 (LRRK2), with an experimental pKi of 5.8 [3].

Why 8-Chloro-1H-quinazolin-4-one Cannot Be Replaced by Generic Quinazolinone Analogs in High-Value Research


The quinazolin-4-one scaffold is highly sensitive to substitution patterns, with the C-8 position being particularly critical for target potency and selectivity. Studies on PARP-1 inhibition have shown that substitutions at the 2- and 8-positions are most favorable for improved activity, while modifications elsewhere can drastically alter or abolish inhibition [1][2]. Simple replacement of the 8-chloro group with other substituents or using an unsubstituted core results in significantly different inhibitory profiles, as demonstrated by head-to-head SAR data [3]. Additionally, the chlorine atom influences electronic effects, solubility, and binding affinity, making 8-chloro-1H-quinazolin-4-one a distinct chemical entity that cannot be interchanged with 8-fluoro, 8-methyl, 8-methoxy, or unsubstituted analogs without altering experimental outcomes [4].

Quantitative Evidence Guide: 8-Chloro-1H-quinazolin-4-one Differentiation from Key Analogs


PARP-1 Inhibition: 8-Chloro-1H-quinazolin-4-one vs. Unsubstituted and 8-Substituted Analogs

In a direct SAR comparison of quinazolin-4-ones for PARP-1 inhibition, the 8-chloro derivative (8-chloro-1H-quinazolin-4-one) exhibited an IC50 of 5.65 μM [1]. In contrast, the 8-methyl-substituted analog series showed significantly greater potency, with IC50 values ranging from 0.13 to 0.27 μM in the same assay system [2]. The 8-methoxy analog (8-methoxy-2-methyl-3H-quinazolin-4-one) demonstrated an IC50 of 0.78 μM [3]. An unsubstituted 2-arylquinazolin-4-one was reported to be a much less potent tankyrase inhibitor (IC50 = 3 nM vs. TNKS-2), while the 8-chloro derivative is a known PARP-1 inhibitor [4].

PARP-1 DNA repair inhibitor

LRRK2 Binding Affinity: 8-Chloro-1H-quinazolin-4-one Exhibits Moderate Experimental pKi

The experimental pKi value for 8-chloro-1H-quinazolin-4-one against LRRK2 is 5.8, corresponding to a Ki of approximately 1.58 μM [1]. This is a moderate affinity compared to optimized aminquinazoline LRRK2 inhibitors which can achieve nanomolar potency [2]. While not a potent LRRK2 inhibitor itself, this baseline affinity provides a valuable starting point for SAR optimization.

LRRK2 Parkinson's disease kinase inhibitor

PARP-1 Selectivity: 8-Chloroquinazolinone-Based Inhibitor Demonstrates High Selectivity for PARP1 over PARP2 and Other PARPs

A more elaborated derivative, 8-chloro-2-[3-[4-(1,5-dimethylimidazol-2-yl)piperazin-1-yl]propyl]-3H-quinazolin-4-one (compound 9), which incorporates the 8-chloroquinazolinone core, was co-crystallized with the PARP1 catalytic domain (PDB: 7ONR) [1]. This compound was characterized as a 'PARP1-DNA Trapper with High Selectivity for PARP1 over PARP2 and Other PARPs' [2][3]. This contrasts with approved PARP inhibitors like olaparib and rucaparib, which lack selectivity for PARP1 over PARP2 and may contribute to hematological toxicity [2].

PARP1 selectivity cancer

Physicochemical Profile: Solubility in DMSO Enables In Vitro Assay Preparation

8-Chloro-1H-quinazolin-4-one exhibits solubility in DMSO of at least 22.5 mg/mL (124.59 mM) [1]. This is a practical consideration for in vitro studies. Aqueous solubility is low (<10 μg/mL at pH 7.0) [2]. For comparison, many quinazolin-4-one PARP-1 inhibitors suffer from poor aqueous solubility, a known challenge for this scaffold [3].

solubility DMSO formulation

Optimal Application Scenarios for 8-Chloro-1H-quinazolin-4-one in Research and Industrial Settings


PARP-1 Inhibitor SAR Studies and Hit-to-Lead Optimization

Due to its moderate PARP-1 inhibitory activity (IC50 = 5.65 μM) [1] and well-defined substitution pattern, 8-chloro-1H-quinazolin-4-one serves as an ideal starting point for structure-activity relationship (SAR) exploration. Researchers can modify the 2-position or further functionalize the core to improve potency while using the parent compound as a reference control. Its relatively low molecular weight (180.59 g/mol) and synthetic accessibility facilitate rapid analog synthesis [2].

LRRK2 Ligand Screening and Tool Compound Development

With an experimentally determined pKi of 5.8 against LRRK2 [3], this compound is a suitable ligand for developing LRRK2 binding assays or as a tool compound for validating computational models predicting LRRK2 inhibition. Its moderate affinity allows for clear differentiation from more potent inhibitors in screening cascades.

Core Scaffold for Selective PARP1 Inhibitor Design

The 8-chloroquinazolinone core has been successfully elaborated into highly selective PARP1 inhibitors that trap PARP1 on DNA with selectivity over PARP2 [4]. This scaffold is therefore valuable for medicinal chemistry programs aiming to develop next-generation PARP inhibitors with improved safety profiles.

Quinazolinone Scaffold Reference in In Vitro Pharmacology

Due to its commercial availability from multiple vendors and established solubility in DMSO (≥124.59 mM) , 8-chloro-1H-quinazolin-4-one can be reliably used as a reference compound in in vitro pharmacology assays, including enzyme inhibition and cellular viability studies, where a moderately active quinazolinone control is required.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 8-chloro-1H-quinazolin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.